molecular formula C21H27FN2O5 B13028470 1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

Cat. No.: B13028470
M. Wt: 406.4 g/mol
InChI Key: NGERODYWWJDILG-UHFFFAOYSA-N
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Description

1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a tert-butyl group, an ethyl group, a fluoro substituent, and a spiro linkage between an indoline and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and structural complexity.

Preparation Methods

The synthesis of 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Indoline Ring: This can be achieved through cyclization reactions involving aniline derivatives.

    Spirocyclization: The spiro linkage is formed by reacting the indoline derivative with a suitable piperidine precursor under specific conditions.

    Functional Group Introduction: The tert-butyl, ethyl, and fluoro groups are introduced through various substitution reactions.

    Final Coupling and Esterification: The final steps involve coupling reactions to form the ester linkages and complete the molecule.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluoro group with other substituents.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular processes and mechanisms.

    Industrial Applications: Its potential use in the synthesis of other complex molecules makes it valuable in industrial chemistry.

Mechanism of Action

The mechanism of action of 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate include other spirocyclic indoline derivatives and piperidine-containing molecules. These compounds share structural motifs but differ in their substituents and functional groups, leading to variations in their biological activities and chemical properties. The uniqueness of 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate lies in its specific combination of functional groups and the spiro linkage, which may confer distinct biological and chemical characteristics.

Properties

Molecular Formula

C21H27FN2O5

Molecular Weight

406.4 g/mol

IUPAC Name

1-O'-tert-butyl 6-O-ethyl 4-fluoro-1-methyl-2-oxospiro[indole-3,4'-piperidine]-1',6-dicarboxylate

InChI

InChI=1S/C21H27FN2O5/c1-6-28-17(25)13-11-14(22)16-15(12-13)23(5)18(26)21(16)7-9-24(10-8-21)19(27)29-20(2,3)4/h11-12H,6-10H2,1-5H3

InChI Key

NGERODYWWJDILG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)F)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2C

Origin of Product

United States

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